1H,1H-Perfluoro-1-dodecanol
Overview
Description
1H,1H-Perfluoro-1-dodecanol, also known as 1H,1H-perfluorododecan-1-ol, is a compound with the molecular formula C12H3F23O . It is used in fabric processing, coating, appliance paint, and boat paint .
Molecular Structure Analysis
The molecular structure of 1H,1H-Perfluoro-1-dodecanol consists of 3 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 23 Fluorine atoms . The molecular weight is 600.11 g/mol . The compound has a total of 38 bonds, including 35 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
1H,1H-Perfluoro-1-dodecanol has a melting point of 111-113ºC and a boiling point of 224ºC at normal pressure . It is insoluble in water .Scientific Research Applications
-
Fabric Processing and Coating
-
Solubility Studies
- Application : 1H,1H-Perfluoro-1-dodecanol has been used in studies investigating its solubility in various systems .
- Method : The method involves preparing mixtures of 1H,1H-Perfluoro-1-dodecanol with other substances, and then measuring the temperature and pressure at which phase changes occur .
- Results : The results of these studies can provide valuable information about the physical properties of 1H,1H-Perfluoro-1-dodecanol and its interactions with other substances .
-
Appliance Paint and Boat Paint
-
Preparation of 8:2 FTOH Sulfate and 8:2 FTOH Glucuronide
- Application : 1H,1H-Perfluoro-1-dodecanol may be used in the preparation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide .
- Method : The exact method of preparation can vary, but it typically involves reacting the 1H,1H-Perfluoro-1-dodecanol with the appropriate reagents under controlled conditions to form the desired compounds .
- Results : The result of this application is the formation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide .
-
Bioprocessing
-
Cell Culture and Transfection
Safety And Hazards
1H,1H-Perfluoro-1-dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTZQFTXUMCALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23CH2OH, C12H3F23O | |
Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375107 | |
Record name | 11:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-1-dodecanol | |
CAS RN |
423-65-4 | |
Record name | 11:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.